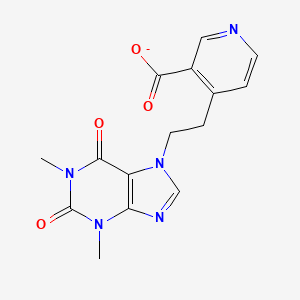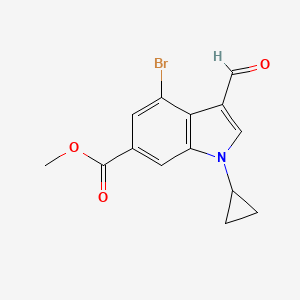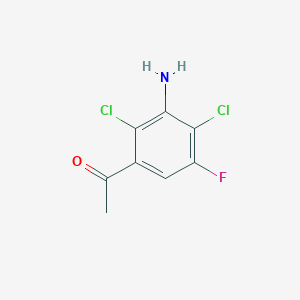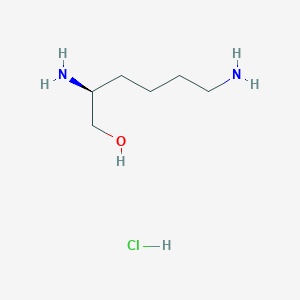![molecular formula C9H13NO2 B13091527 4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
4-[2-(Methylamino)ethoxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Methylamino)ethoxy]phenol is an organic compound with the molecular formula C9H13NO2 It is a phenolic compound characterized by the presence of a methylamino group attached to an ethoxy chain, which is further connected to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylamino)ethoxy]phenol typically involves the reaction of 4-hydroxyphenethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the methylaminoethoxy group. The reaction conditions generally include:
Solvent: Anhydrous acetone or dimethylformamide (DMF)
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR) or tubular reactors
Catalysts: Phase-transfer catalysts to enhance reaction rates
Purification: Crystallization or distillation to isolate the final product
化学反応の分析
Types of Reactions
4-[2-(Methylamino)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-[2-(Methylamino)ethoxy]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-[2-(Methylamino)ethoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the methylamino group can interact with receptor sites through electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Methylamino)phenol: Similar structure but lacks the ethoxy group.
4-(Ethoxymethyl)phenol: Similar structure but lacks the methylamino group.
4-(Dimethylamino)phenol: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
4-[2-(Methylamino)ethoxy]phenol is unique due to the presence of both the methylamino and ethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
4-[2-(methylamino)ethoxy]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10-6-7-12-9-4-2-8(11)3-5-9/h2-5,10-11H,6-7H2,1H3 |
InChIキー |
PEDLLTSRVVZSEF-UHFFFAOYSA-N |
正規SMILES |
CNCCOC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


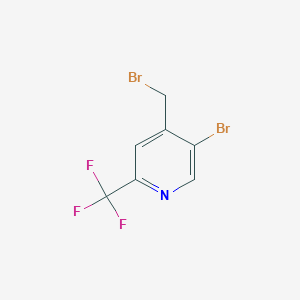
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
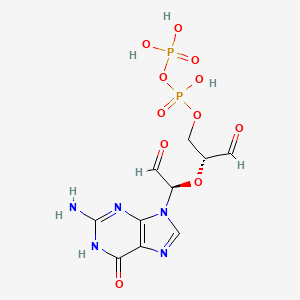
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)



![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
